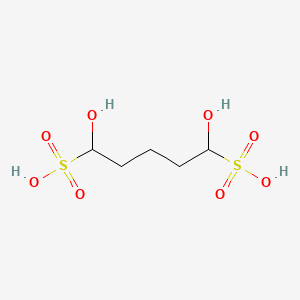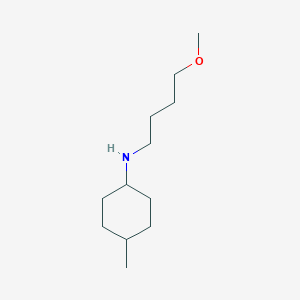![molecular formula C8H6BBrN2O2S B12091066 Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- CAS No. 2225174-71-8](/img/structure/B12091066.png)
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromo group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions, often using bromine or N-bromosuccinimide as the brominating agents.
Attachment of the Thiazole Ring: The thiazole ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acid derivatives.
Formation of the Boronic Acid Group: The boronic acid group is introduced through the reaction of the pyridine derivative with a boronic ester, followed by hydrolysis to yield the final boronic acid compound.
Industrial Production Methods
Industrial production of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and aryl or vinyl halides.
Major Products
The major products formed from these reactions include boronic esters, hydrogenated derivatives, substituted pyridine derivatives, and biaryl compounds.
Aplicaciones Científicas De Investigación
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the compound’s ability to participate in coupling reactions allows it to be incorporated into larger molecular structures, enhancing its utility in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring instead of a pyridine ring.
2-Bromo-4-pyridineboronic Acid: Similar structure but lacks the thiazole ring.
Thiazole-4-boronic Acid: Contains a thiazole ring but lacks the pyridine and bromo substituents.
Uniqueness
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is unique due to its combination of a boronic acid group, a bromo-substituted pyridine ring, and a thiazole ring. This unique structure imparts distinct reactivity and makes it a versatile reagent in various chemical transformations. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications .
Propiedades
Número CAS |
2225174-71-8 |
|---|---|
Fórmula molecular |
C8H6BBrN2O2S |
Peso molecular |
284.93 g/mol |
Nombre IUPAC |
[2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H |
Clave InChI |
RXQUCMOLKMODJB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)








![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)



